Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-
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Overview
Description
Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- is an organic compound known for its unique structure and properties. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents like alcohols, ethers, and ketones. This compound is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- can be achieved through a condensation reaction between phenylacetamide and 2-pyridinecarboxaldehyde. This reaction typically occurs in a suitable solvent under neutral or slightly acidic conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl-(2-pyridyl)acetamide: Similar in structure but lacks the benzimidazole moiety.
N-(2-Pyridinyl)acetamide: Contains the pyridine ring but differs in the substitution pattern.
Uniqueness
Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- is unique due to the presence of both the pyridine and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for various applications compared to simpler analogs.
Properties
CAS No. |
824395-05-3 |
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Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(2-pyridin-2-ylphenyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C20H16N4O/c1-13(25)22-14-9-10-18-19(12-14)24-20(23-18)16-7-3-2-6-15(16)17-8-4-5-11-21-17/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
SKTXLLUUNSEZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4 |
Origin of Product |
United States |
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